2-Bromo-5-(cyclopentylsulfonyl)thiophene
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Description
Scientific Research Applications
Synthesis and Polymer Applications
Thiophene derivatives, including those related to 2-Bromo-5-(cyclopentylsulfonyl)thiophene, are vital in the synthesis of regioregular polymers with potential applications in electronic and photovoltaic devices. Wu, Chen, and Rieke (1996) explored the regiospecific synthesis of poly[3-(alkylthio)thiophenes] showing high regioregularity, which indicates potential in creating conductive polymers with tailored properties (Wu, Chen, & Rieke, 1996). Similarly, Tanaka et al. (2011) developed a method for the regioselective synthesis of oligothiophenes, highlighting the importance of thiophene derivatives in constructing complex organic electronic materials (Tanaka et al., 2011).
Medicinal Chemistry and Bioactivity
In the realm of medicinal chemistry, the synthesis of thiophene derivatives has led to the discovery of compounds with significant bioactivity. For example, Chow et al. (1996) synthesized 5-substituted 3-thiophenesulfonamides, revealing their potential as carbonic anhydrase inhibitors, which could have implications for treating conditions like glaucoma and epilepsy (Chow et al., 1996). Moreover, the study by Ikram et al. (2015) on the Suzuki cross-coupling of 2,5-dibromo-3-hexylthiophene derivatives revealed compounds with promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating the potential for developing new therapeutic agents (Ikram et al., 2015).
Material Science and Photostabilization
Thiophene derivatives have also shown potential in material science, particularly in photostabilizing polymers like poly(vinyl chloride) (PVC). Balakit et al. (2015) synthesized new thiophenes that significantly reduced the photodegradation of PVC, highlighting the application of these compounds in enhancing the durability of PVC materials (Balakit et al., 2015).
properties
IUPAC Name |
2-bromo-5-cyclopentylsulfonylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S2/c10-8-5-6-9(13-8)14(11,12)7-3-1-2-4-7/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAFHLOYDGCJGF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405223 |
Source
|
Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(cyclopentylsulfonyl)thiophene | |
CAS RN |
438234-34-5 |
Source
|
Record name | 2-BROMO-5-(CYCLOPENTYLSULFONYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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